molecular formula C11H18N2O2S B13508037 tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate

tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No.: B13508037
M. Wt: 242.34 g/mol
InChI Key: QUPURUSULLBNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyanotetrahydrothiopyran ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl 4-cyano-tetrahydro-2H-pyran-4-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-(4-cyanothian-4-yl)carbamate

InChI

InChI=1S/C11H18N2O2S/c1-10(2,3)15-9(14)13-11(8-12)4-6-16-7-5-11/h4-7H2,1-3H3,(H,13,14)

InChI Key

QUPURUSULLBNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCSCC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.